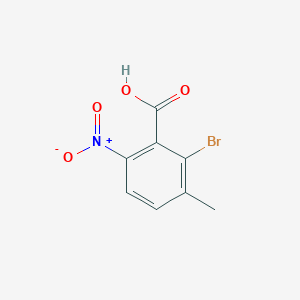

2-Bromo-3-methyl-6-nitrobenzoic acid

Description

Structural Characterization and Nomenclature of 2-Bromo-3-methyl-6-nitrobenzoic Acid

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for substituted benzoic acid derivatives. According to the authoritative chemical databases, the compound carries the official IUPAC name "this compound," which precisely describes the positions and nature of all substituents on the benzene ring. The Chemical Abstracts Service has assigned this compound the unique identifier 1807109-55-2, ensuring unambiguous identification across all chemical literature and databases. The molecular descriptor file number MFCD28143928 provides additional verification of the compound's identity within chemical informatics systems.

The systematic identification extends beyond simple nomenclature to include sophisticated molecular descriptors that facilitate computational chemistry applications. The International Chemical Identifier string for this compound is InChI=1S/C8H6BrNO4/c1-4-2-3-5(10(13)14)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12), which encodes the complete structural information in a standardized format. The corresponding InChI Key QURYIYPDFSCTCX-UHFFFAOYSA-N serves as a condensed hash representation for rapid database searches and structure verification. The Simplified Molecular Input Line Entry System notation CC1=C(C(=C(C=C1)N+[O-])C(=O)O)Br provides an alternative linear representation that captures the connectivity and formal charges within the molecular structure.

The compound's classification within the broader family of nitrobenzoic acid derivatives necessitates careful attention to regioisomerism and substitution patterns. The positioning of the three substituents creates a specific electronic environment that distinguishes this compound from other possible isomers with the same molecular formula. The proximity of the electron-withdrawing nitro group to the carboxylic acid functionality, combined with the electron-donating methyl group and the halogen substituent, generates a unique electronic distribution that influences both chemical reactivity and physical properties.

Molecular Structure Elucidation Through Spectroscopic Methods

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 nuclear environments. The aromatic region of the proton Nuclear Magnetic Resonance spectrum reveals characteristic patterns consistent with the trisubstituted benzene ring system, where the remaining two aromatic protons appear as distinct multipets reflecting the asymmetric substitution pattern. The methyl group attached to the aromatic ring exhibits a characteristic singlet resonance, typically observed in the range of 2.2 to 2.5 parts per million, with the exact chemical shift influenced by the electron-withdrawing effects of the adjacent bromine atom and the more distant nitro group.

The carbon-13 Nuclear Magnetic Resonance spectrum provides definitive evidence for the molecular framework through identification of eight distinct carbon environments corresponding to the molecular formula C8H6BrNO4. The carboxylic acid carbon appears significantly downfield, typically around 165-170 parts per million, while the aromatic carbons display characteristic chemical shifts influenced by their specific substitution patterns. The carbon bearing the nitro group exhibits substantial deshielding due to the strong electron-withdrawing nature of the nitro functionality, while the methylated carbon shows the expected upfield shift associated with alkyl substitution on aromatic systems.

Advanced two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, enable complete assignment of all proton and carbon resonances through correlation spectroscopy. These techniques definitively establish the connectivity patterns within the molecule and confirm the regiochemistry of substitution. The Nuclear Magnetic Resonance data consistently supports the proposed structure and eliminates potential isomeric alternatives through detailed coupling pattern analysis and chemical shift correlation.

Infrared Spectroscopy for Functional Group Verification

Infrared spectroscopy serves as a powerful analytical tool for confirming the presence and nature of functional groups within this compound. The characteristic vibrational frequencies observed in the infrared spectrum provide definitive evidence for the carboxylic acid, nitro, and aromatic functionalities present in the molecular structure. The carboxylic acid group exhibits the expected broad hydroxyl stretching vibration in the region of 2500-3300 wavenumbers, overlapping with the carbonyl stretching frequency that appears as a sharp absorption around 1680-1720 wavenumbers.

The nitro group contributes two characteristic absorption bands corresponding to the asymmetric and symmetric nitrogen-oxygen stretching vibrations, typically observed around 1520-1560 wavenumbers and 1340-1380 wavenumbers respectively. These frequencies confirm the presence of the nitro functionality and distinguish it from other nitrogen-containing groups. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 wavenumbers, providing additional structural confirmation through their characteristic pattern.

The carbon-hydrogen stretching vibrations of both the aromatic protons and the methyl group appear in the region above 3000 wavenumbers, with aromatic carbon-hydrogen stretches typically observed around 3030-3100 wavenumbers and aliphatic carbon-hydrogen stretches appearing around 2850-3000 wavenumbers. The carbon-bromine stretching vibration, while generally weak in infrared spectroscopy, may contribute to absorptions in the lower frequency region below 800 wavenumbers. The overall infrared spectral pattern provides a characteristic fingerprint that enables identification and verification of the compound's functional group composition.

X-ray Crystallography for Solid-State Conformation

X-ray crystallographic analysis represents the gold standard for three-dimensional structural determination of this compound in its solid state. The crystallographic data reveals precise bond lengths, bond angles, and dihedral angles that define the molecular geometry and conformation. The benzene ring maintains its characteristic planar geometry with carbon-carbon bond lengths consistent with aromatic delocalization, while the substituents adopt orientations that minimize steric interactions and optimize electronic effects.

The carboxylic acid group typically adopts a conformation that maximizes intramolecular or intermolecular hydrogen bonding interactions, which significantly influence the crystal packing arrangement. The nitro group orientation relative to the aromatic plane depends on the balance between steric repulsion from adjacent substituents and electronic conjugation with the aromatic system. The bromine atom, being the largest substituent, influences the overall molecular shape and crystal packing through van der Waals interactions and potential halogen bonding.

Crystal packing analysis reveals how individual molecules arrange in the solid state through intermolecular interactions including hydrogen bonding between carboxylic acid groups, π-π stacking interactions between aromatic rings, and halogen bonding involving the bromine atom. These interactions determine important physical properties such as melting point, solubility, and mechanical properties of the crystalline material. The crystallographic data also provides insight into the electronic structure through analysis of bond length variations that reflect electron density distribution throughout the molecule.

Comparative Analysis of Isomeric Nitrobenzoic Acid Derivatives

The comprehensive analysis of this compound requires systematic comparison with its structural isomers and related derivatives to understand the influence of substituent positioning on molecular properties. Several closely related compounds identified in chemical databases provide valuable comparative data for structure-activity relationships. The compound 3-bromo-2-methyl-6-nitrobenzoic acid represents a positional isomer where the bromine and methyl substituents are interchanged, resulting in different electronic and steric environments. This isomer exhibits a molecular weight of 260.04 g/mol, identical to the target compound, but displays distinct chemical and physical properties due to the altered substitution pattern.

Another significant comparative compound is 6-bromo-2-methyl-3-nitrobenzoic acid, which represents a different regioisomer with the nitro group in the 3-position rather than the 6-position. This structural variation fundamentally alters the electronic distribution within the molecule, particularly affecting the acidity of the carboxylic acid group due to the different proximity relationships between the electron-withdrawing nitro group and the carboxylate functionality. The comparison reveals how substituent positioning dramatically influences molecular properties even within isomeric structures.

The analysis extends to related derivatives lacking one or more substituents, such as 2-methyl-6-nitrobenzoic acid, which provides insight into the specific contribution of the bromine atom to the overall molecular properties. This compound, with molecular formula C8H7NO4 and molecular weight 181.15 g/mol, exhibits substantially different physical properties including altered melting point, solubility characteristics, and reactivity patterns. The comparison demonstrates the significant impact of halogen substitution on molecular behavior and chemical reactivity.

Additional comparative analysis includes examination of 2-bromo-3-nitrobenzoic acid, which lacks the methyl substituent present in the target compound. This derivative, with molecular formula C7H4BrNO4 and molecular weight 246.01 g/mol, provides direct evidence for the influence of alkyl substitution on the aromatic system. The systematic comparison of these related structures reveals clear trends in how different substituents and their positions affect fundamental molecular properties such as acidity, solubility, thermal stability, and chemical reactivity patterns.

Properties

IUPAC Name |

2-bromo-3-methyl-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-2-3-5(10(13)14)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURYIYPDFSCTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Nitration of Methylbenzoic Acid Derivatives

A common approach involves starting from 3-methylbenzoic acid or its derivatives, followed by electrophilic bromination and nitration under controlled conditions.

Bromination : Typically performed using hydrobromic acid or bromine in acidic media, often in the presence of catalysts or under diazotization conditions to achieve selective substitution at the 2-position.

Nitration : Carried out using a mixture of concentrated nitric acid and sulfuric acid, maintaining low temperatures (below 5 °C) to control the position and degree of nitration, favoring substitution at the 6-position relative to the methyl group.

An example synthesis of a related compound, 2-bromo-5-nitrobenzoic acid, demonstrates the nitration of 2-bromobenzoic acid under these conditions with a high yield (96%) and well-defined melting point, indicating the reliability of this approach for regioselective nitration on bromo-substituted benzoic acids.

Diazotization and Sandmeyer-Type Reactions

Reaction Conditions and Yields

Industrial and Research Scale Considerations

Industrial synthesis often employs continuous flow reactors for nitration to improve safety and yield, with careful temperature control to avoid over-nitration or side reactions.

Purification typically involves recrystallization and chromatographic techniques to achieve high purity, critical for pharmaceutical intermediates.

Catalysts and additives such as silver sulfate and copper acetate have been used in bromination steps to improve regioselectivity and yield in research settings.

Summary of Research Findings

The diazotization-Sandmeyer sequence is a reliable method for introducing bromine at the 2-position on methyl-nitrobenzoic acid derivatives, with yields ranging from 44% to 67% depending on conditions.

Nitration under mixed acid conditions at low temperatures is effective for selective nitration at the 6-position, achieving yields up to 96% in related compounds.

Oxidation of methyl-substituted nitrobenzenes under mild conditions with oxygen as an oxidant allows for co-production and efficient separation of isomeric nitrobenzoic acids, which can inform preparation strategies.

The preparation of 2-bromo-3-methyl-6-nitrobenzoic acid involves careful orchestration of bromination, nitration, and oxidation reactions with precise control over reaction conditions to ensure regioselectivity and high yield. Diazotization followed by Sandmeyer bromination is a key step for bromine introduction, while nitration under controlled acidic conditions introduces the nitro group selectively. Advanced oxidation and esterification techniques further refine the process, especially in industrial settings.

The synthesis routes are supported by diverse research and patent literature, providing a robust foundation for both laboratory-scale and industrial production of this important chemical intermediate.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-6-nitrobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where palladium catalysts are used to form carbon-carbon bonds.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or other reducing agents like tin (Sn) and hydrochloric acid (HCl).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in an organic solvent.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or tin and hydrochloric acid.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Reduction: Formation of 2-bromo-3-methyl-6-aminobenzoic acid.

Oxidation: Formation of 2-bromo-3-carboxy-6-nitrobenzoic acid.

Scientific Research Applications

Organic Synthesis

2-Bromo-3-methyl-6-nitrobenzoic acid serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals. It is utilized in preparing 3-substituted 5-nitroisocoumarins and other derivatives that have potential therapeutic applications .

Research indicates that this compound exhibits notable antimicrobial and anti-inflammatory properties. It has been tested against various pathogens, including Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations of 32 µg/mL and 64 µg/mL, respectively . The mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways.

Additionally, studies suggest that it may inhibit the production of pro-inflammatory cytokines, which is relevant for developing treatments for inflammatory diseases .

Medicinal Chemistry

The compound is explored for its potential use in drug development as a building block for active pharmaceutical ingredients (APIs). Its unique substituents contribute to its reactivity, making it a candidate for further modifications to enhance biological activity .

Industrial Applications

In the industrial sector, this compound is utilized in producing dyes, pigments, and specialty chemicals. Its chemical properties allow it to act as an electrophile in various reactions, facilitating the creation of diverse chemical products .

Study on Antimicrobial Effects

A peer-reviewed study highlighted the antimicrobial efficacy of this compound against resistant bacterial strains. The findings suggested that it could serve as a lead structure for developing new antibiotics .

Research on Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of this compound in vitro. Results demonstrated a significant reduction in nitric oxide production from macrophages treated with the compound, indicating its utility in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-6-nitrobenzoic acid depends on the specific application and the target molecule it interacts with. In general, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Critical Notes and Discrepancies

- CAS Number Conflicts : The assignment of CAS 573-54-6 to both this compound () and 2-bromo-3-nitrobenzoic acid () necessitates clarification from authoritative databases like CAS Common Chemistry .

Biological Activity

2-Bromo-3-methyl-6-nitrobenzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and relevant research findings.

The molecular formula of this compound is . It features a bromine atom, a methyl group, and a nitro group attached to a benzoic acid backbone, which contributes to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at certain concentrations. The compound's mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties . Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant for developing treatments for inflammatory diseases.

The biological activity of this compound can be attributed to its ability to act as an electrophile in various biochemical reactions. The nitro group can undergo reduction to form an amino group, which may interact with biological targets, including enzymes involved in inflammatory pathways.

Case Studies and Research Findings

-

Study on Antimicrobial Effects :

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound could serve as a lead structure for developing new antibiotics. -

Research on Anti-inflammatory Activity :

Another investigation focused on the anti-inflammatory potential of this compound in vitro. The results demonstrated a significant reduction in nitric oxide production from macrophages treated with the compound, suggesting its utility in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-3-nitrobenzoic acid | Lacks methyl group | Moderate antimicrobial activity |

| 3-Methyl-6-nitrobenzoic acid | Lacks bromine atom | Low anti-inflammatory effects |

| 2-Bromo-5-nitrobenzoic acid | Different substitution pattern | Stronger antimicrobial activity |

Q & A

Q. What are the key challenges in synthesizing 2-bromo-3-methyl-6-nitrobenzoic acid, and what methodologies address them?

Synthesis requires careful regiocontrol due to competing directing effects of substituents. The nitro group (-NO₂) at position 6 is meta-directing, while the methyl (-CH₃) at position 3 is ortho/para-directing. A stepwise approach is recommended:

- Introduce the nitro group first via nitration of 3-methylbenzoic acid, leveraging the methyl group’s ortho/para-directing effect to position the nitro at C5.

- Brominate at C2 using electrophilic substitution (e.g., Br₂/FeBr₃), as the nitro group’s electron-withdrawing nature deactivates the ring but directs bromine to the meta position relative to itself.

- Purify via recrystallization (common solvents: ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers confirm the identity and purity of this compound?

Use a multi-technique approach:

- Melting Point Analysis : Compare observed mp (predicted ~170–180°C based on analogues like 2-bromo-6-nitrobenzoic acid, mp 177–178°C ) to literature if available.

- NMR Spectroscopy : ¹H NMR should show deshielded protons near electron-withdrawing groups (e.g., H at C4/C5 for nitro). ¹³C NMR confirms carboxylic acid (C=O ~170 ppm).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M]⁺) at m/z 274 (C₈H₆BrNO₄⁺).

- Elemental Analysis : Validate %C, %H, %N, and %Br .

Q. What are the typical applications of brominated nitrobenzoic acids in organic synthesis?

The bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to build biaryl structures, while the nitro group can be reduced to an amine for further functionalization. The carboxylic acid moiety allows conjugation to other molecules (e.g., esters, amides). Example: Use Pd catalysis to replace Br with aryl/vinyl groups .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Steric Effects : The methyl group at C3 hinders access to the bromo at C2, potentially slowing coupling reactions. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency.

- Electronic Effects : The nitro group reduces electron density at C2, making oxidative addition of Pd(0) to the C-Br bond slower. Optimize conditions (e.g., higher Pd loading, polar solvents like DMF) .

- Methodological Tip : Monitor reaction progress via TLC or LC-MS to adjust parameters in real time.

Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and link protons to carbons to clarify splitting ambiguities.

- Computational Modeling : Compare experimental ¹H/¹³C shifts with DFT-calculated values (software: Gaussian, ORCA).

- Deuteration Studies : Replace exchangeable protons (e.g., -COOH) with deuterium to simplify spectra .

Q. What strategies mitigate decomposition during X-ray crystallography of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.